molecular formula C7H15O3P B12648710 2-Butyl-1,3,2-dioxaphosphorinane 2-oxide CAS No. 118792-93-1

2-Butyl-1,3,2-dioxaphosphorinane 2-oxide

Cat. No.: B12648710
CAS No.: 118792-93-1
M. Wt: 178.17 g/mol
InChI Key: YLEFPUAVFXQROD-UHFFFAOYSA-N
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Description

2-Butyl-1,3,2-dioxaphosphorinane 2-oxide is an organophosphorus compound belonging to the class of 1,3,2-dioxaphosphorinanes. These compounds are characterized by a six-membered ring containing phosphorus, oxygen, and carbon atoms. The presence of the phosphorus atom in the ring structure imparts unique chemical and biological properties to these compounds, making them significant in various fields such as medicinal chemistry and pesticide science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-1,3,2-dioxaphosphorinane 2-oxide typically involves the reaction of butyl alcohol with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate phosphorochloridic acid, which then undergoes cyclization to form the desired dioxaphosphorinane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-1,3,2-dioxaphosphorinane 2-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphine oxides, hydroxyl derivatives, and substituted dioxaphosphorinanes .

Scientific Research Applications

2-Butyl-1,3,2-dioxaphosphorinane 2-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butyl-1,3,2-dioxaphosphorinane 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including antitumor activity and enzyme regulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-2-oxo-1,3,2-dioxaphosphorinane
  • 2-Butylthio-2-oxo-1,3,2-oxazaphosphorinane
  • 2-Butylthio-2-thioxo-1,3,2-dioxaphosphorinane

Uniqueness

2-Butyl-1,3,2-dioxaphosphorinane 2-oxide is unique due to its specific butyl substitution, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

CAS No.

118792-93-1

Molecular Formula

C7H15O3P

Molecular Weight

178.17 g/mol

IUPAC Name

2-butyl-1,3,2λ5-dioxaphosphinane 2-oxide

InChI

InChI=1S/C7H15O3P/c1-2-3-7-11(8)9-5-4-6-10-11/h2-7H2,1H3

InChI Key

YLEFPUAVFXQROD-UHFFFAOYSA-N

Canonical SMILES

CCCCP1(=O)OCCCO1

Origin of Product

United States

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